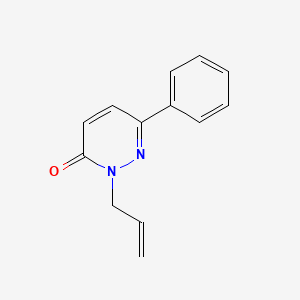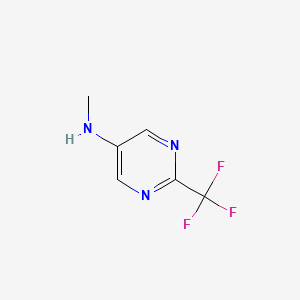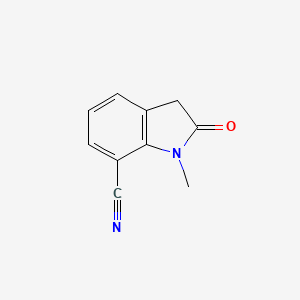
1-Methyl-2-oxoindoline-7-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-2-oxoindoline-7-carbonitrile is a heterocyclic compound belonging to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-2-oxoindoline-7-carbonitrile typically involves the cyclization of appropriate precursors. One common method is the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions to form the indole ring . Another approach involves the reaction of isatin derivatives with methylamine, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This technique allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-2-oxoindoline-7-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxoindole derivatives.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, yielding hydroxyindoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the indole ring, enhancing its chemical diversity.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic reagents such as halogens and sulfonyl chlorides are used under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
1-Methyl-2-oxoindoline-7-carbonitrile has found applications in several scientific research fields:
Mechanism of Action
The mechanism of action of 1-Methyl-2-oxoindoline-7-carbonitrile involves its interaction with specific molecular targets. In medicinal applications, it has been shown to inhibit certain enzymes and modulate receptor activity, leading to therapeutic effects. For example, its anticancer activity is attributed to the induction of apoptosis through the activation of caspases and the inhibition of anti-apoptotic proteins .
Comparison with Similar Compounds
2-Oxoindoline: Shares the core indole structure but lacks the methyl and nitrile substituents.
1-Methyl-2-oxoindoline: Similar structure but without the nitrile group.
7-Cyanoindole: Contains the nitrile group but lacks the oxo and methyl groups.
Uniqueness: 1-Methyl-2-oxoindoline-7-carbonitrile is unique due to the presence of both the methyl and nitrile groups, which confer distinct chemical properties and reactivity. These substituents enhance its potential as a versatile intermediate in organic synthesis and its efficacy in medicinal applications .
Conclusion
This compound is a compound of significant interest in various scientific fields. Its unique structure and reactivity make it a valuable tool in organic synthesis, medicinal chemistry, and industrial applications. Ongoing research continues to uncover its potential, promising new advancements in science and technology.
Properties
Molecular Formula |
C10H8N2O |
|---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
1-methyl-2-oxo-3H-indole-7-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-12-9(13)5-7-3-2-4-8(6-11)10(7)12/h2-4H,5H2,1H3 |
InChI Key |
JONFMYWRPZDIBS-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CC2=C1C(=CC=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


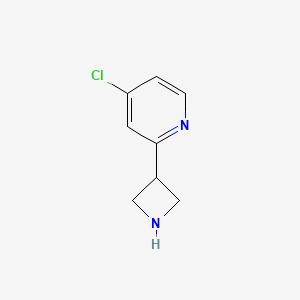
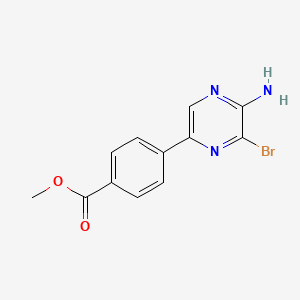
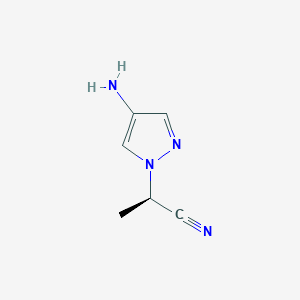
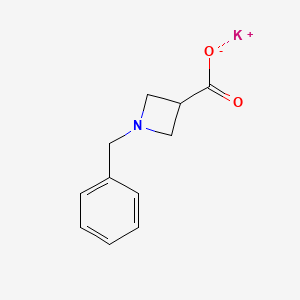
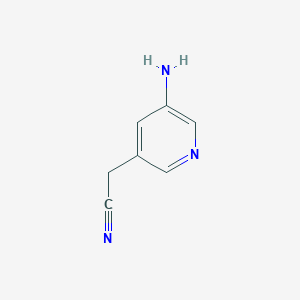
![Di(adamantan-1-yl)(2',4',6'-tricyclohexyl-4-methoxy-3,5,6-trimethyl-[1,1'-biphenyl]-2-yl)phosphane](/img/structure/B12951689.png)

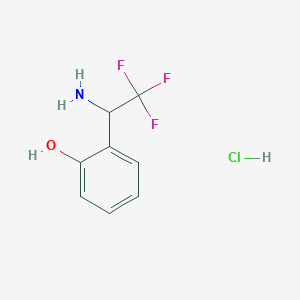
![8-Bromo-2,3,4,5-tetrahydrobenzo[b][1,4]thiazepine](/img/structure/B12951714.png)
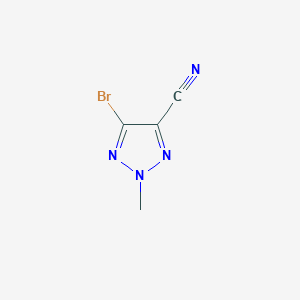
![8-amino-2,6-diphenyl-[1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one](/img/structure/B12951718.png)
![5-((3,3-Diethoxypropyl)amino)thieno[3,2-b]pyridin-7-ol](/img/structure/B12951721.png)
